7-(2,4-dichlorophenyl)-5-hydroxy-2H-1,3-benzoxathiol-2-one
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Description
The compound is a derivative of dichlorophenol, which is a chlorinated derivative of phenol . Dichlorophenols are white solids that are mildly acidic .
Synthesis Analysis
While specific synthesis methods for “7-(2,4-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” were not found, similar compounds such as “N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide” have been synthesized through reactions involving 6-methyluracil and chloromethylthiiran .Molecular Structure Analysis
The molecular structure of similar compounds like 2,4-Dichlorophenol consists of a phenol group with two chlorine atoms attached . The exact structure of “7-(2,4-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one” would need to be determined through methods such as X-ray crystallography .Scientific Research Applications
Inhibition of Biological Pathways
A significant application of derivatives similar to "7-(2,4-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" is in the inhibition of biological pathways. For instance, hindered phenolic 1,3-benzoxathioles were explored for their SRS-A inhibiting activity, which is relevant in the treatment of asthma due to their ability to lower LPO, inhibit antisuperoxide, and act against 5-lipoxygenase (Aizawa et al., 1990).
Development of Fluorescence Probes
Another application is in the development of novel fluorescence probes. Compounds designed to detect highly reactive oxygen species (hROS) could distinguish specific ROS types and were applied to living cells for visualizing reactive species, highlighting their utility in biological and chemical studies (Setsukinai et al., 2003).
Environmental Monitoring and Remediation
The photocatalyzed oxidation of chlorophenoxy herbicides and related compounds, including 2,4-dichlorophenol by CdS, in various pH conditions shows the environmental application of these compounds in degrading persistent organic pollutants (Tang & Huang, 1995). This research suggests potential for "7-(2,4-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" in environmental cleanup efforts.
Synthesis of Heterocyclic Compounds
In organic synthesis, the creation of 1,3,2-benzoxathia- and benzodioxastibole derivatives through reactions involving antimony trichloride demonstrates the compound's relevance in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and materials science (Anchisi et al., 1976).
Antioxidant Activity
The synthesis of stilbene derivatives from "7-(2,4-Dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one" and its analogues has been studied for their potent antioxidative activity, indicating their potential in developing treatments or supplements targeting oxidative stress (Venkateswarlu et al., 2003).
Properties
IUPAC Name |
7-(2,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-6-1-2-8(10(15)3-6)9-4-7(16)5-11-12(9)18-13(17)19-11/h1-5,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXKDHDEFPGGIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C3C(=CC(=C2)O)SC(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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